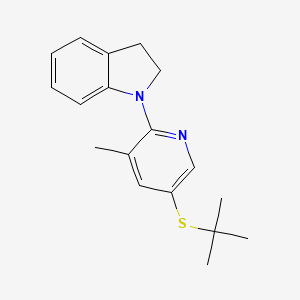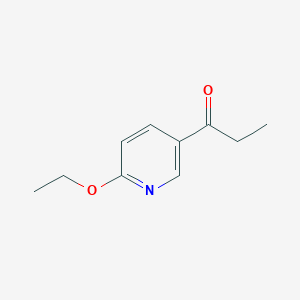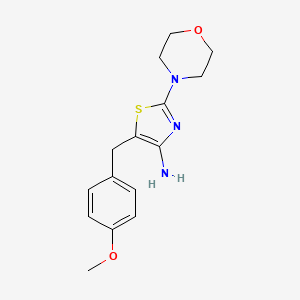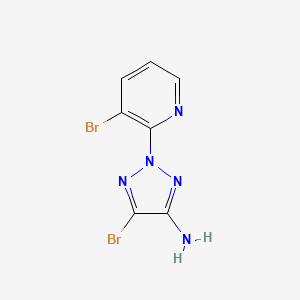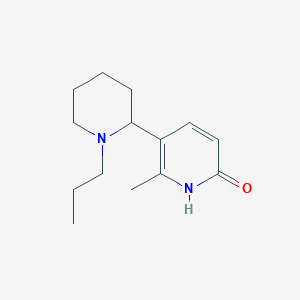![molecular formula C13H7BrFNO B11801881 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is a heterocyclic compound that features a benzoisoxazole core substituted with bromine and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired benzoisoxazole derivative . The reaction conditions often require controlled temperatures and the use of solvents like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoisoxazole compounds.
Scientific Research Applications
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another heterocyclic compound with similar structural features.
Fluoroisoxazoles: Compounds with a fluorine atom on the isoxazole ring.
Uniqueness
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorophenyl groups makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C13H7BrFNO |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
7-bromo-3-(4-fluorophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-11-3-1-2-10-12(16-17-13(10)11)8-4-6-9(15)7-5-8/h1-7H |
InChI Key |
VAZPRQXFCXCBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
